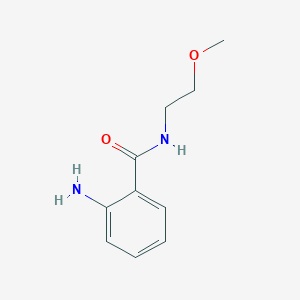

2-amino-N-(2-methoxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antioxidant Activity

Studies have shown that amino-substituted benzamide derivatives, including compounds structurally related to 2-amino-N-(2-methoxyethyl)benzamide, exhibit significant antioxidant activity. These compounds act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation of these derivatives in aqueous solutions has been studied, indicating that the amino group undergoes complex, pH-dependent oxidation processes. This reaction is crucial for understanding the radical scavenging activity of these antioxidants, with the oxidation products undergoing further transformations into electroactive forms, contributing to their antioxidant capabilities (Jovanović et al., 2020).

Antimicrobial and Antioxidant Properties

A new benzamide compound isolated from endophytic Streptomyces sp. demonstrated both antimicrobial and antioxidant activities. This research highlights the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents, showcasing the diverse biological activities of these compounds (Yang et al., 2015).

Synthesis of Complex Molecules

Benzamide derivatives have been utilized in the synthesis of complex molecules. For example, the addition of a carbamoylsilane to N-sulfonylimines has been employed to directly synthesize α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, highlighting the role of benzamide derivatives in facilitating novel synthetic routes for complex organic molecules (Liu et al., 2015).

Advanced Material Applications

Research into the synthesis and characterization of crystalline forms of benzamide derivatives has provided insights into their potential applications in advanced materials. For instance, the study of two polymorphs of a benzamide derivative demonstrated different thermal and spectroscopic properties, suggesting applications in material science where specific crystalline forms can impart desirable properties to materials (Yanagi et al., 2000).

Mécanisme D'action

Target of Action

The compound “2-amino-N-(2-methoxyethyl)benzamide” is primarily used in proteomics research . It has been found to show inhibitory activity against Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a key role in the regulation of gene expression .

Mode of Action

The compound interacts with its targets (Bcr-Abl and HDAC1) by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these targets, potentially altering cell growth and division .

Biochemical Pathways

Given its inhibitory activity against bcr-abl and hdac1, it is likely that it affects pathways related to cell growth, division, and gene expression .

Result of Action

The molecular and cellular effects of “this compound” are likely to be related to its inhibitory activity against Bcr-Abl and HDAC1 . By inhibiting these targets, the compound could potentially alter cell growth and division, as well as gene expression .

Propriétés

IUPAC Name |

2-amino-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIFBUUFNRHQDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580049 |

Source

|

| Record name | 2-Amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

459836-89-6 |

Source

|

| Record name | 2-Amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)

![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)